Cortisol 21-mesylate

Description

The exact mass of the compound Cortisol 21-mesylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - 17-Hydroxycorticosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cortisol 21-mesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cortisol 21-mesylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h10,15-17,19,24,26H,4-9,11-12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMXNPUMXZCVGU-CWNVBEKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985340 |

Source

|

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6677-96-9 |

Source

|

| Record name | Cortisol 21-mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6677-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisol 21-mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Cortisol 21-Mesylate

An In-Depth Technical Guide to Cortisol 21-Mesylate: Properties, Synthesis, and Applications

Cortisol 21-mesylate (Hydrocortisone 21-mesylate) is a pivotal synthetic derivative of cortisol, the body's primary glucocorticoid hormone.[1] While cortisol itself is fundamental to regulating metabolism, immune responses, and stress, its direct chemical manipulation can be challenging.[2] Cortisol 21-mesylate serves as a crucial activated intermediate, designed for strategic chemical modification.[1][3] Its significance lies in the transformation of the C21 hydroxyl group into a methanesulfonate (mesylate) ester. This conversion introduces an excellent leaving group, rendering the C21 position highly susceptible to nucleophilic substitution. For researchers and drug development professionals, this compound is not an end-product but a versatile precursor for synthesizing a wide array of cortisol analogs, conjugates, and other steroid-based molecules, enabling the exploration of novel therapeutic agents and biochemical probes.

Section 1: Core Chemical and Physical Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and analysis, and purification strategies. The key identifiers and characteristics of Cortisol 21-mesylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6677-96-9 | [1][3][4] |

| Molecular Formula | C₂₂H₃₂O₇S | [1][3][4] |

| Molecular Weight | 440.55 g/mol | [3][4] |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | [1][4] |

| Synonyms | Hydrocortisone 21-mesylate, Hydrocortisone 21-methanesulfonate, Cortisol 21-methanesulfonate | [1][3] |

| Appearance | Typically supplied as a white to off-white solid (inferred from typical steroid appearance) | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in aqueous solutions (inferred from parent compound, cortisol).[5] The mesylate group may slightly alter solubility compared to cortisol. | N/A |

| Stability | Should be stored in a cool, dry place, protected from moisture. The mesylate ester is susceptible to hydrolysis, particularly under basic or acidic conditions. Long-term storage at -20°C is recommended.[6][7] | N/A |

Section 2: Synthesis and Reactivity

Synthesis of Cortisol 21-Mesylate from Cortisol

The conversion of the primary alcohol at the C21 position of cortisol to a mesylate is a standard, high-yield organic transformation. The causality behind this specific reaction choice is to activate the C21 position for subsequent nucleophilic attack, a feat not readily achievable with the native hydroxyl group.

Principle: The synthesis involves the reaction of cortisol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA). The base serves two critical functions: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product, and it can act as a catalyst. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cortisol (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (1.5 equivalents). The solvent choice depends on the desired reaction temperature and solubility. Pyridine often serves as both solvent and base.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and to minimize potential side reactions, such as reaction at the more sterically hindered secondary (C11) or tertiary (C17) hydroxyl groups.

-

Reagent Addition: Add methanesulfonyl chloride (1.1 to 1.2 equivalents) dropwise to the cooled, stirred solution over 15-20 minutes. A slight excess of MsCl ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the cortisol starting material.

-

Quenching: Once the reaction is complete, slowly add cold water or a saturated aqueous solution of sodium bicarbonate to the flask to quench the excess methanesulfonyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine/TEA), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate/heptane) or by flash column chromatography on silica gel to yield pure Cortisol 21-mesylate. The purity should be confirmed by analytical methods.

Caption: Workflow for the synthesis of Cortisol 21-mesylate.

Core Reactivity: The Mesylate as a Superior Leaving Group

The entire utility of Cortisol 21-mesylate stems from the chemical properties of the methanesulfonate group. It is an outstanding leaving group because its negative charge is highly stabilized by resonance across the three oxygen atoms and by the inductive effect of the sulfur atom. This makes the C21 carbon an excellent electrophile, primed for Sₙ2 (nucleophilic substitution) reactions.

This reactivity allows for the straightforward introduction of a wide variety of functional groups at the C21 position, including azides (for click chemistry), thiols, amines, and larger moieties for creating prodrugs or bioconjugates.

Caption: Sₙ2 reaction at the C21 position of Cortisol 21-mesylate.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized Cortisol 21-mesylate is a non-negotiable step for ensuring the validity of subsequent experiments. A combination of chromatographic and spectrometric techniques is typically employed.

Key Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for both monitoring the synthesis reaction and confirming the final product's identity.[8][9][10] It provides the retention time (a measure of polarity) and the mass-to-charge ratio (m/z). For Cortisol 21-mesylate (C₂₂H₃₂O₇S, MW 440.55), one would expect to see a protonated molecular ion [M+H]⁺ at m/z 441.19 in the mass spectrum.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. Key expected signals in the ¹H NMR spectrum would include a singlet around 3.0-3.2 ppm for the methyl protons of the mesylate group and a downfield shift of the C21 protons compared to their position in the parent cortisol molecule.

-

Infrared (IR) Spectroscopy: The presence of the mesylate group can be confirmed by strong, characteristic S=O stretching bands, typically appearing in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1170-1185 cm⁻¹ (symmetric).

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm).[10]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: m/z 100-600.

-

Data Analysis: Extract the ion chromatogram for m/z 441.19 to confirm the presence of the product. The purity can be estimated from the peak area of the product relative to the total peak area in the chromatogram.

-

Caption: Standard workflow for the LC-MS analysis of Cortisol 21-mesylate.

Section 4: Safety, Handling, and Storage

As with all biologically active or reactive chemical compounds, proper handling and storage are essential for user safety and compound integrity.

-

Safety: Cortisol 21-mesylate should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Handling: The compound is for research use only and not for diagnostic or therapeutic use.[3] Due to its reactivity, it should not be exposed to strong acids, bases, or oxidizing agents outside of a controlled reaction environment.

-

Storage: To ensure long-term stability, Cortisol 21-mesylate should be stored tightly sealed in a cool, dark, and dry place. For maximum shelf-life, storage at -20°C is recommended.[7] This minimizes the risk of degradation, particularly hydrolysis of the mesylate ester.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 93037, Cortisol 21-mesylate. [Link]

-

Drugfuture.com. CORTISOL 21-MESYLATE (CAS 6677-96-9) - FDA Global Substance Registration System. [Link]

-

Santa Cruz Biotechnology, Inc. (SCBIO). Cortisol 21-Mesylate (CAS 6677-96-9). [Link]

-

Numazawa, M., et al. Potential corticoid metabolites: chemical synthesis of 3- and 21-monosulfates and their double-conjugates of tetrahydrocorticosteroids in the 5alpha- and 5beta-series. Chemical & Pharmaceutical Bulletin, 2010. [Link]

-

Wang, J., et al. The paradigm of 21-deoxycortisol (21-DF) biosynthetic pathway from.... ResearchGate, 2021. [Link]

-

Clinisciences. TRC-C696325-250MG | Cortisol 21-Mesylate [6677-96-9]. [Link]

-

Quattropani, A., et al. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control. Analytical and Bioanalytical Chemistry, 2022. [Link]

-

Thau, L., et al. Physiology, Cortisol. StatPearls, 2023. [Link]

-

Taylor, R.L., et al. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer. Clinica Chimica Acta, 2009. [Link]

-

Taylor, R.L., et al. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer. NIH Public Access, 2010. [Link]

Sources

- 1. Cortisol 21-mesylate | C22H32O7S | CID 93037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Cortisol 21-Mesylate | CAS 6677-96-9 | LGC Standards [lgcstandards.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Hydrocortisone 21-Mesylate

This guide provides a comprehensive overview of the chemical synthesis of Hydrocortisone 21-mesylate, a key intermediate in the development of various corticosteroid derivatives. We will delve into the strategic considerations, reaction mechanisms, and detailed experimental protocols necessary for the successful and selective synthesis of this molecule. This document is intended for researchers, chemists, and professionals in the field of drug development and steroid chemistry.

Strategic Imperative: The Significance of the 21-Mesylate Group

Hydrocortisone, an endogenous glucocorticoid, possesses three hydroxyl groups at the C11 (secondary), C17 (tertiary), and C21 (primary) positions. The primary hydroxyl group at C21 is the most nucleophilic and sterically accessible, making it the prime target for esterification. The introduction of a methanesulfonyl (mesyl) group at this position transforms the hydroxyl into an excellent leaving group, methanesulfonate. This chemical modification is a critical step in the synthesis of various therapeutic agents, as it facilitates subsequent nucleophilic substitution reactions to introduce other functional groups at the C21 position.

The core challenge in the synthesis of Hydrocortisone 21-mesylate lies in achieving high selectivity for the C21 hydroxyl group over the C11 and C17 hydroxyls. Fortunately, the inherent differences in the reactivity of these hydroxyl groups—primary > secondary > tertiary—allow for a direct and selective mesylation under carefully controlled reaction conditions, obviating the need for complex protection and deprotection steps.

The Core Synthesis: Selective 21-O-Mesylation

The most direct and widely applicable method for the synthesis of Hydrocortisone 21-mesylate is the reaction of hydrocortisone with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the primary C21 hydroxyl group of hydrocortisone on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, typically a tertiary amine such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

The choice of reaction conditions is paramount to ensure selectivity:

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the methanesulfonyl chloride and to ensure good solubility of the steroid.

-

Temperature: The reaction is typically conducted at low temperatures (0 °C to -10 °C) to control the exothermic nature of the reaction and to minimize side reactions, such as the potential for mesylation at the C11 hydroxyl group or elimination reactions.

-

Base: A non-nucleophilic base is crucial. Triethylamine is a common choice as it is a sufficiently strong base to scavenge the generated HCl but is too sterically hindered to compete with the C21-hydroxyl as a nucleophile.

The overall transformation can be visualized as follows:

Caption: Reaction scheme for the selective 21-O-mesylation of hydrocortisone.

Potential Side Reactions

While the primary C21-hydroxyl is significantly more reactive, forcing conditions (e.g., elevated temperatures, extended reaction times, or excess reagents) can lead to the formation of undesired byproducts:

-

11,21-Di-O-mesylation: The secondary hydroxyl at C11 can also react, though at a much slower rate.

-

Elimination Reactions: The presence of a strong base could potentially lead to elimination reactions, particularly if the C11-hydroxyl were to be mesylated.

-

Reaction with the C17-hydroxyl: The tertiary C17-hydroxyl is generally unreactive under these conditions due to steric hindrance.

Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is essential to ensure the complete consumption of the starting material while minimizing the formation of these byproducts.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Hydrocortisone 21-mesylate.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |

| Hydrocortisone | 362.46 | >98% | Must be thoroughly dried before use. |

| Methanesulfonyl Chloride (MsCl) | 114.55 | >99% | Highly corrosive and moisture-sensitive. |

| Triethylamine (TEA) | 101.19 | >99.5% | Distill from CaH₂ before use. |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Store over molecular sieves. |

| Saturated Sodium Bicarbonate | - | ACS Grade | For aqueous workup. |

| Brine (Saturated NaCl) | - | ACS Grade | For aqueous workup. |

| Anhydrous Magnesium Sulfate | 120.37 | ACS Grade | For drying the organic phase. |

| Silica Gel | - | 60 Å, 230-400 mesh | For column chromatography. |

Step-by-Step Procedure

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hydrocortisone (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane to the flask to dissolve the hydrocortisone completely. The concentration is typically in the range of 0.1-0.2 M.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq) to the cooled solution.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5 v/v). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of cold water.

-

Workup:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane or dichloromethane in methanol to afford pure Hydrocortisone 21-mesylate.

-

Caption: Experimental workflow for the synthesis of Hydrocortisone 21-mesylate.

Characterization and Quality Control

The successful synthesis of Hydrocortisone 21-mesylate should be confirmed through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should show a characteristic downfield shift of the C21 protons and the appearance of a singlet corresponding to the methyl protons of the mesyl group.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of Hydrocortisone 21-mesylate (C₂₂H₃₂O₇S, M.W. 440.55).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonate ester group (typically around 1350 and 1175 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

Conclusion

The synthesis of Hydrocortisone 21-mesylate is a foundational reaction in medicinal chemistry for the development of novel corticosteroids. By leveraging the principles of differential reactivity and carefully controlling reaction conditions, a highly selective and efficient synthesis can be achieved. The protocol and insights provided in this guide offer a robust framework for researchers and drug development professionals to produce this valuable intermediate with high purity and yield.

References

-

General Mesylation of Alcohols: A general and rapid procedure for the synthesis of methanesulfonate esters (mesylates) from alcohols. Source: Organic Syntheses, Coll. Vol. 10, p.529 (2004); Vol. 79, p.199 (2002).

- Steroid Chemistry and Reactivity: Comprehensive texts on steroid chemistry detail the relative reactivity of hydroxyl groups on the steroid nucleus. While a specific paper on 21-O-mesylation of hydrocortisone is not cited, the principles are well-established in the field.

-

Use of Mesylates in Synthesis: A patent describing the use of a cortisol-21-mesylate derivative as a starting material for further synthesis, illustrating its utility as an intermediate. Source: US Patent 5,021,408.

-

Properties of Hydrocortisone 21-mesylate: The PubChem database entry for Cortisol 21-mesylate provides chemical and physical properties of the compound. Source: PubChem, National Center for Biotechnology Information.

-

Synthesis of Hydrocortisone Esters: A patent detailing the synthesis of hydrocortisone-21-esters, providing analogous procedures for selective esterification at the 21-position. Source: Chinese Patent CN101397323A.

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Cortisol 21-Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Cortisol 21-mesylate, a synthetic derivative of cortisol that functions as a glucocorticoid receptor (GR) antagonist. While cortisol is the endogenous agonist for the GR, the addition of a mesylate group at the C21 position fundamentally alters its interaction with the receptor, conferring antagonistic properties. This guide will delve into the molecular interactions, cellular consequences, and the experimental methodologies used to characterize Cortisol 21-mesylate's function in a laboratory setting. We will explore its binding kinetics, its impact on GR-mediated gene transcription, and its potential as a covalent modifier of the glucocorticoid receptor. This document is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug discovery who are investigating the modulation of glucocorticoid signaling pathways.

Introduction: The Glucocorticoid Receptor and the Rationale for Antagonism

The glucocorticoid receptor (GR) is a ubiquitously expressed nuclear receptor that mediates the physiological effects of glucocorticoids, such as cortisol.[1] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it acts as a ligand-dependent transcription factor, regulating a vast array of genes involved in metabolism, inflammation, and stress responses.[2] Dysregulation of GR signaling is implicated in numerous pathological conditions, including Cushing's syndrome, metabolic disorders, and certain cancers.[3] Consequently, the development of GR antagonists is a significant area of therapeutic research.[4]

Cortisol 21-mesylate emerges as an important tool in this context. As a derivative of the natural ligand, it provides a unique probe to understand the structural requirements for GR antagonism. Its characterization has also paved the way for the development of other affinity labels for the GR, such as Dexamethasone 21-mesylate.[5][6] This guide will provide a detailed examination of the in vitro properties of Cortisol 21-mesylate, offering both foundational knowledge and practical insights for its use in research.

Molecular Mechanism of Action: From Binding to Antagonism

The primary mechanism by which Cortisol 21-mesylate exerts its effects is through direct interaction with the glucocorticoid receptor. However, unlike its parent compound, this interaction does not lead to the full spectrum of receptor activation.

Glucocorticoid Receptor Binding

Cortisol 21-mesylate binds to the glucocorticoid receptor, a critical first step for its activity. However, studies have shown that its binding affinity is lower than that of cortisol.[7] This reduced affinity is a key characteristic that distinguishes it from the endogenous agonist. The mesylate group at the C21 position likely introduces steric hindrance or alters the electronic properties of the steroid, thereby affecting its fit within the ligand-binding pocket of the GR.

A crucial aspect of the interaction of 21-mesylate steroids with the GR is the potential for covalent bond formation. The α-keto mesylate functional group is selectively reactive with thiol anions, such as those found in cysteine residues within the GR's ligand-binding domain.[5] This suggests that Cortisol 21-mesylate may act as an irreversible or long-acting antagonist by forming a stable, covalent adduct with the receptor.[5][8] This covalent interaction would effectively lock the receptor in an inactive or non-productive conformation.

Antagonism of GR-Mediated Signaling

In cell culture systems, Cortisol 21-mesylate has been demonstrated to act as a glucocorticoid antagonist.[7] Its antagonistic properties manifest through the inhibition of the canonical GR signaling pathway.

Signaling Pathway of GR Activation and Inhibition by Cortisol 21-Mesylate

Figure 1. A diagram illustrating the antagonistic action of Cortisol 21-mesylate on the glucocorticoid receptor signaling pathway.

Upon binding to the GR, an agonist like cortisol induces a conformational change that promotes the dissociation of chaperone proteins (e.g., Hsp90), dimerization, and subsequent translocation to the nucleus.[1] Once in the nucleus, the agonist-bound GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their transcriptional activation.[9]

In contrast, when Cortisol 21-mesylate binds to the GR, it induces a different conformational change that does not support the full activation cascade. While the antagonist-bound receptor may still translocate to the nucleus, it is unable to effectively bind to GREs or recruit the necessary coactivator proteins to initiate transcription.[10] This results in the blockade of agonist-induced gene expression.

In Vitro Experimental Protocols for Characterization

A suite of in vitro assays is essential to fully characterize the antagonistic properties of Cortisol 21-mesylate. The following protocols provide a framework for these investigations.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for its receptor.[11] It measures the ability of an unlabeled compound (Cortisol 21-mesylate) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the GR.

Experimental Workflow for Competitive Binding Assay

Figure 2. A schematic representation of the workflow for a competitive glucocorticoid receptor binding assay.

Step-by-Step Methodology:

-

Prepare the Glucocorticoid Receptor Source:

-

Homogenize tissues known to be rich in GR (e.g., rat liver, thymus) or use cell lysates from cell lines expressing GR (e.g., HeLa, A549).

-

Prepare a cytosolic fraction by ultracentrifugation.

-

-

Set up the Binding Reaction:

-

In a series of tubes, add a fixed concentration of radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Add increasing concentrations of unlabeled Cortisol 21-mesylate.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled dexamethasone).

-

-

Incubation:

-

Add the GR-containing cytosol to each tube.

-

Incubate at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically several hours to overnight).

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal suspension to adsorb unbound radioligand.

-

Incubate for a short period and then centrifuge to pellet the charcoal.

-

-

Quantification:

-

Measure the radioactivity in the supernatant, which contains the receptor-bound radioligand, using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of Cortisol 21-mesylate.

-

Plot the percentage of inhibition versus the logarithm of the competitor concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of Cortisol 21-mesylate that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

GR-Mediated Reporter Gene Assay

This cell-based assay is used to assess the functional consequences of GR binding, specifically the ability of a compound to either activate or inhibit GR-mediated gene transcription.[12][13]

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa) that endogenously or exogenously expresses the human GR.

-

Transfect the cells with a reporter plasmid containing a GR-responsive promoter (e.g., containing multiple GREs) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Compound Treatment:

-

Plate the transfected cells in a multi-well plate.

-

To assess antagonist activity, treat the cells with a fixed, submaximal concentration of a GR agonist (e.g., dexamethasone) in the presence of increasing concentrations of Cortisol 21-mesylate.

-

Include appropriate controls: vehicle, agonist alone, and antagonist alone.

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).

-

-

Cell Lysis and Reporter Assay:

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Measure the activity of the control reporter for normalization.

-

-

Data Analysis:

-

Normalize the reporter gene activity to the control reporter activity.

-

Plot the normalized reporter activity versus the logarithm of the Cortisol 21-mesylate concentration.

-

Determine the IC₅₀ value for the inhibition of agonist-induced reporter gene expression.

-

Western Blot Analysis of GR Target Gene Expression

To confirm the antagonistic effects of Cortisol 21-mesylate on endogenous GR target genes, Western blotting can be employed to measure changes in the protein levels of GR-regulated genes.[3][14]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a GR-responsive cell line (e.g., A549 lung carcinoma cells).

-

Treat the cells with a GR agonist (e.g., dexamethasone) with and without increasing concentrations of Cortisol 21-mesylate for an appropriate duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a known GR target protein (e.g., FKBP5, GILZ).[15]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Data Summary

| Parameter | Assay | Description | Illustrative Value |

| Binding Affinity (Ki) | Competitive Radioligand Binding | The equilibrium dissociation constant, indicating the affinity of the antagonist for the GR. A lower value signifies higher affinity. | 150 nM |

| Functional Potency (IC₅₀) | GR Reporter Gene Assay | The concentration of the antagonist that produces 50% inhibition of the maximal response induced by a GR agonist. | 250 nM |

| Target Gene Inhibition | Western Blot | The concentration of the antagonist required to achieve a significant reduction in the expression of a GR-regulated protein (e.g., FKBP5). | 500 nM |

Conclusion and Future Directions

Cortisol 21-mesylate serves as a foundational tool for understanding the principles of glucocorticoid receptor antagonism. Its mechanism of action, centered on competitive binding and the potential for covalent modification of the GR, provides a clear example of how subtle chemical modifications to an endogenous ligand can profoundly alter its biological activity. The in vitro assays detailed in this guide represent the standard methodologies for characterizing such compounds and are essential for the preclinical development of novel GR modulators.

Future research in this area will likely focus on elucidating the precise molecular interactions between 21-mesylate derivatives and the GR ligand-binding domain, potentially through crystallographic studies. Furthermore, a deeper understanding of the long-term cellular consequences of irreversible GR antagonism is warranted. The principles and techniques outlined in this guide will undoubtedly continue to be instrumental in advancing our knowledge of glucocorticoid signaling and in the pursuit of more selective and effective therapies for GR-related diseases.

References

-

Simons, S. S., & Thompson, E. B. (1981). Dexamethasone 21-mesylate: an affinity label of glucocorticoid receptors from rat hepatoma tissue culture cells. Proceedings of the National Academy of Sciences, 78(6), 3541-3545. Available at: [Link]

-

INDIGO Biosciences. (n.d.). Human GR Reporter Assay Kit. Retrieved from [Link]

-

ProQuest. (n.d.). THE SCREENING OF SEVERAL 21-MESYLATE COMPOUNDS FOR ADRENOCORTICOSTEROID ANTAGONISTIC ACTIVITY. Retrieved from [Link]

-

Simons, S. S., & Thompson, E. B. (1982). Dexamethasone 21-mesylate: an affinity label of glucocorticoid receptors from rat hepatoma tissue culture cells. Journal of Steroid Biochemistry, 16(5), 643-651. Available at: [Link]

-

Pariante, C. M. (2017). Discovery of a glucocorticoid receptor (GR) activity signature using selective GR antagonism in ER-negative breast cancer. Oncotarget, 8(61), 102809-102823. Available at: [Link]

-

Sistare, F. D., & Simons, S. S. (1986). Analysis of the glucocorticoid antagonist action of dexamethasone 21-mesylate in HeLa S3 cells. Journal of Steroid Biochemistry, 24(1), 37-44. Available at: [Link]

-

Fidyt, K., et al. (2012). Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. Toxicology in Vitro, 26(7), 1144-1152. Available at: [Link]

-

INDIGO Biosciences. (n.d.). Human Glucocorticoid Receptor (NR3C1, GR) Reporter Assay System. Retrieved from [Link]

-

Sistare, F. D., & Simons, S. S. (1987). Mechanism of dexamethasone 21-mesylate antiglucocorticoid action: I. Receptor-antiglucocorticoid complexes do not competitively inhibit receptor-glucocorticoid complex activation of gene transcription in vivo. Molecular Endocrinology, 1(9), 648-658. Available at: [Link]

-

Simons, S. S., & Thompson, E. B. (1981). Dexamethasone 21-mesylate: an affinity label of glucocorticoid receptors from rat hepatoma tissue culture cells. PNAS, 78(6), 3541-3545. Available at: [Link]

-

Daghestani, H. N., et al. (2012). Summary of Glucocorticoid Receptor Competitor Assay. ResearchGate. Retrieved from [Link]

-

Identification of Glucocorticoid Receptor Target Genes That Potentially Inhibit Collagen Synthesis in Human Dermal Fibroblasts. (2023). International Journal of Molecular Sciences, 24(12), 10037. Available at: [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: New signaling mechanisms in health and disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. Available at: [Link]

-

De Bosscher, K., et al. (2004). [Glucocorticoids and their receptor: mechanisms of action and clinical implications]. La Revue de Medecine Interne, 25(9), 643-650. Available at: [Link]

-

Funder, J. W. (1990). Cortisol-21-sulfate (FS) is a specific ligand for intracellular transcortin: demonstration of three types of high affinity corticosteroid binders in bovine aortic cytosol by a combined use of FS and RU 28362. Endocrinology, 126(1), 307-316. Available at: [Link]

-

Newton, R. (2009). Glucocorticoid action and the development of selective glucocorticoid receptor ligands. Inflammation & Allergy - Drug Targets, 8(3), 159-169. Available at: [Link]

-

Clark, R. D. (2008). Glucocorticoid Receptor Antagonists. Current Topics in Medicinal Chemistry, 8(9), 813-838. Available at: [Link]

-

Sistare, F. D., & Simons, S. S. Jr. (1987). Mechanism of Dexamethasone 21-Mesylate Antiglucocorticoid Action: I. Receptor-Antiglucocorticoid Complexes do not Competitively Inhibit Receptor-Glucocorticoid Complex Activation of Gene Transcription in Vivo. Molecular Endocrinology, 1(9), 648–658. Available at: [Link]

-

Busada, J. T., et al. (2025). In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. bioRxiv. Available at: [Link]

-

Menke, A., et al. (2012). Dexamethasone Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients. Neuropsychopharmacology, 37(6), 1455-1464. Available at: [Link]

-

Clyman, R. I., et al. (1999). Glucocorticoids downregulate cyclooxygenase-1 gene expression and prostacyclin synthesis in fetal pulmonary artery endothelium. Circulation Research, 84(9), 1046-1053. Available at: [Link]

-

Baker, B. B., et al. (2019). Dexamethasone downregulates expression of several genes encoding orphan nuclear receptors that are important to steroidogenesis in stallion testes. Journal of Biochemical and Molecular Toxicology, 33(6), e22309. Available at: [Link]

-

Jones, T. R., & Bell, P. A. (1979). Competitive binding studies with glucocorticoid receptors from rat-thymus cells: differential temperature-dependence of steroid binding. Molecular and Cellular Endocrinology, 13(1), 83-92. Available at: [Link]

-

Ochi, H., et al. (1998). Dexamethasone suppresses gene expression and production of IL-13 by human mast cell line and lung mast cells. Journal of Allergy and Clinical Immunology, 102(1), 134-142. Available at: [Link]

-

van der Heijden, I., et al. (2020). The selective glucocorticoid receptor antagonist CORT125281 has tissue-specific activity. Journal of Endocrinology, 245(3), 427-440. Available at: [Link]

-

Acevedo-Rodriguez, A., et al. (2019). Competitive Inhibition of Cortisol by Prostaglandins at the Ligand Binding Domain of Glucocorticoid Receptors. bioRxiv. Available at: [Link]

-

Asser, S., et al. (2025). Differential binding in vitro to glucocorticoid receptors of deflazacort and prednisolone. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Sygnature Discovery. (n.d.). Glucocorticoid-induced model of insulin resistance. Retrieved from [Link]

Sources

- 1. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid action and the development of selective glucocorticoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a glucocorticoid receptor (GR) activity signature using selective GR antagonism in ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pnas.org [pnas.org]

- 6. Steroid derivatives for electrophilic affinity labelling of glucocorticoid binding sites: interaction with the glucocorticoid receptor and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indigo Biosciences Human Glucocorticoid Receptor (GR, NR3C1) All-inclusive | Fisher Scientific [fishersci.com]

- 8. pnas.org [pnas.org]

- 9. [Glucocorticoids and their receptor: mechanisms of action and clinical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. pnas.org [pnas.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The selective glucocorticoid receptor antagonist CORT125281 has tissue-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Cortisol 21-Mesylate

This guide provides an in-depth examination of the chemical stability, optimal storage conditions, and proper handling of Cortisol 21-mesylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the integrity and reliability of this critical research compound.

Executive Summary: The Critical Nature of Mesylate Stability

Cortisol 21-mesylate, or hydrocortisone 21-methanesulfonate, is a pivotal synthetic intermediate. The introduction of the mesylate (methanesulfonyl) group at the C21 position transforms the hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution reactions essential for synthesizing a wide array of cortisol derivatives and prodrugs[1][2]. However, this enhanced reactivity is a double-edged sword. The very nature of the sulfonate ester functional group renders the molecule susceptible to degradation, primarily through hydrolysis[1]. Improper storage and handling can lead to the formation of impurities, including the parent cortisol and methanesulfonic acid, compromising experimental outcomes and the safety profile of subsequent drug candidates. This guide elucidates the causal factors behind its instability and provides a self-validating framework for its management.

Chemical Profile and Inherent Reactivity

Understanding the molecular characteristics of Cortisol 21-mesylate is fundamental to appreciating its stability challenges.

Table 1: Chemical and Physical Properties of Cortisol 21-Mesylate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6677-96-9 | [3][4] |

| Molecular Formula | C₂₂H₃₂O₇S | [3][4][5] |

| Molecular Weight | 440.55 g/mol | [3][4] |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | [4][5] |

| Appearance | Crystalline solid |[6] |

The key to its reactivity lies in the C-O-S linkage of the ester. The potent electron-withdrawing effect of the sulfonyl group makes the mesylate anion an exceptionally stable leaving group. This inherent chemical property is the primary driver for its potential degradation.

Core Degradation Pathway: Hydrolysis

The principal mechanism of degradation for Cortisol 21-mesylate in the presence of nucleophiles, such as water, is hydrolysis. This reaction cleaves the sulfonate ester, yielding cortisol and methanesulfonic acid. This process can be catalyzed by both acidic and basic conditions.

The concern over sulfonate ester stability is significant within the pharmaceutical industry, as related short-chain alkyl mesylates (e.g., methyl methanesulfonate) are known to be potent genotoxic impurities[7][8]. While the risk profile of Cortisol 21-mesylate itself is distinct, the underlying chemical principles of reactivity and degradation warrant rigorous control.

Caption: Diagram 1: Primary Hydrolytic Degradation Pathway.

Recommended Storage and Handling Protocols

To mitigate degradation, a systematic approach to storage and handling is required, treating the compound as sensitive from receipt to disposal.

Storage of Solid (Neat) Compound

The primary goal for storing solid Cortisol 21-mesylate is to minimize thermal energy and exposure to atmospheric moisture, which can initiate hydrolysis on the crystal surface.

Table 2: Recommended Storage Conditions for Solid Cortisol 21-Mesylate

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | -20°C [4][9] | Reduces molecular motion and thermal energy, significantly slowing the rate of any potential solid-state degradation. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen). | Prevents exposure to atmospheric moisture, the key reactant for hydrolysis[10]. |

| Light | Protect from light. | Steroidal structures with conjugated double bonds can be susceptible to photolytic degradation. |

Preparation and Storage of Solutions

Solutions of Cortisol 21-mesylate are significantly more prone to degradation than the solid material due to increased molecular mobility and direct contact with the solvent.

Expert Insight: The choice of solvent is critical. While solubility data for Cortisol 21-mesylate is not widely published, analogous compounds like hydrocortisone are soluble in organic solvents such as DMSO and ethanol[6]. However, protic solvents like ethanol and methanol should be used with extreme caution. In the presence of residual acid or base, they can react to form potentially genotoxic ethyl or methyl mesylate impurities, a major concern for regulatory bodies[11][12]. Therefore, aprotic solvents like anhydrous DMSO or DMF are preferred for stock solutions.

Protocol for Solution Preparation and Storage:

-

Solvent Selection: Use only anhydrous, research-grade aprotic solvents (e.g., DMSO, DMF).

-

Preparation: To minimize exposure to atmospheric moisture, handle the solid and solvent in a controlled environment, such as a glove box or under a stream of inert gas.

-

Short-Term Storage: For solutions intended for immediate use (within 24 hours), storage at 2-8°C is acceptable. It is not recommended to store aqueous solutions for more than one day[6].

-

Long-Term Storage: For long-term storage, solutions should be prepared as concentrated stocks. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C . Analogous steroid sulfates demonstrate good stability for up to 6 months under these conditions[13].

A Self-Validating Framework: Stability Assessment

To ensure the integrity of the compound within a specific experimental matrix, researchers should perform stability assessments. A forced degradation study is a cornerstone of this process, providing a validated analytical window to detect potential degradation products.

Experimental Protocol: Forced Degradation Study

This protocol intentionally exposes Cortisol 21-mesylate to harsh conditions to identify potential degradation products and establish the stability-indicating capability of the chosen analytical method.

Table 3: Typical Conditions for a Forced Degradation Study

| Stress Condition | Reagent/Condition | Time | Rationale |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 hours | To simulate acidic environments and catalyze acid-mediated hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours | To simulate alkaline environments and catalyze base-mediated hydrolysis. |

| Oxidation | 3% H₂O₂ | 2, 8, 24 hours | To assess susceptibility to oxidative degradation. |

| Thermal Stress | 60°C (in solution) | 24, 48 hours | To evaluate the effect of elevated temperature. |

| Photostability | ICH Q1B guidelines | Per guidelines | To assess degradation upon exposure to light. |

Methodology:

-

Prepare a solution of Cortisol 21-mesylate at a known concentration (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., Acetonitrile:Water).

-

Aliquot the solution and apply the stress conditions as outlined in Table 3. Include a control sample stored at -20°C.

-

At each time point, neutralize the acid/base stressed samples.

-

Analyze all samples by a suitable stability-indicating method, typically HPLC or UPLC with UV and Mass Spectrometric (MS) detection[14][15].

-

Self-Validation: The method is considered "stability-indicating" if it can resolve the intact Cortisol 21-mesylate peak from all degradation product peaks, demonstrating that you can accurately quantify the compound in the presence of its impurities.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC/UPLC): The workhorse for stability testing, providing separation and quantification of the parent compound and its degradants[14][16]. A C18 reversed-phase column is a common starting point.

-

Mass Spectrometry (MS): When coupled with LC, MS is invaluable for the structural elucidation of unknown degradation products, providing definitive mass-to-charge ratio data[15][17][18].

Decision Workflow for Compound Management

The following flowchart provides a logical path for handling Cortisol 21-mesylate from the moment of receipt to ensure its long-term integrity.

Caption: Diagram 2: Cortisol 21-Mesylate Handling & Storage Workflow.

Conclusion

The chemical integrity of Cortisol 21-mesylate is paramount for its successful application in research and development. Its stability is governed by the inherent reactivity of the sulfonate ester group, with hydrolysis being the primary degradation pathway. By implementing a stringent storage protocol—-20°C for the solid material and -80°C in single-use aliquots for stock solutions in anhydrous aprotic solvents —and adhering to careful handling practices, researchers can effectively mitigate the risks of degradation. Employing stability-indicating analytical methods, validated through forced degradation studies, provides the ultimate assurance of compound quality, ensuring the reliability and reproducibility of experimental data.

References

-

Cortisol 21-mesylate | C22H32O7S | CID 93037 . PubChem, National Institutes of Health. [Link]

-

Sulfonate Esters - How Real is the Risk? . SlideShare presentation on sulfonate ester formation. [Link]

-

Cortisol 21-Mesylate | CAS 6677-96-9 | SCBIO . Santa Cruz Biotechnology. [Link]

-

The Curious Case of the OZ439 Mesylate Salt: An Amphiphilic Antimalarial Drug with Diverse Solution and Solid State Structures . ACS Publications, Molecular Pharmaceutics. [Link]

-

Mesylate . Wikipedia. [Link]

-

Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals . Oreate AI Blog. [Link]

-

An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding . ResearchGate. [Link]

-

Metabolism of cortisol-21 Glucosiduronate in Man . PubMed, National Institutes of Health. [Link]

-

Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates . PMC, National Institutes of Health. [Link]

-

The degradation pathway of cortisol and cortisone and their metabolites . ResearchGate. [Link]

-

Sulfonate Esters – How Real is the Risk? . PQRI. [Link]

-

Analytical Techniques In Stability Testing . Separation Science. [Link]

-

Long-term stability of salivary cortisol . PubMed, National Institutes of Health. [Link]

-

CORTISOL 21-MESYLATE . Drugfuture. [Link]

-

Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS . PubMed, National Institutes of Health. [Link]

-

Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS . PMC, National Institutes of Health. [Link]

-

Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? . ResearchGate. [Link]

-

Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS (ResearchGate) . ResearchGate. [Link]

-

Tosylates And Mesylates . Master Organic Chemistry. [Link]

-

HPLC Separation of Hydrocortisone and Hydrocortisone's Degradation Products . SIELC. [Link]

-

Cortisol Detection Methods and the Hormone's Role in Evaluating Circadian Rhythm Disruption . MDPI. [Link]

-

An alternate pathway for cortisol metabolism. 6 beta-hydroxycortisol production by human tissue slices . PubMed, National Institutes of Health. [Link]

-

Storage Stability Study of Salicylate-based Poly(anhydride-esters) . PMC, National Institutes of Health. [Link]

-

Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution . PubMed, National Institutes of Health. [Link]

Sources

- 1. Mesylate - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scbt.com [scbt.com]

- 4. Cortisol 21-Mesylate | CAS 6677-96-9 | LGC Standards [lgcstandards.com]

- 5. Cortisol 21-mesylate | C22H32O7S | CID 93037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 8. researchgate.net [researchgate.net]

- 9. Cortisol 21-Mesylate | CAS 6677-96-9 | LGC Standards [lgcstandards.com]

- 10. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pqri.org [pqri.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC Separation of Hydrocortisone and Hydrocortisone's Degradation Products | SIELC Technologies [sielc.com]

- 17. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Purity and Characterization of Cortisol 21-Mesylate: A Guide for Senior Application Scientists

An In-Depth Technical Guide for Drug Development Professionals

Introduction

Cortisol 21-mesylate (CAS 6677-96-9) is a pivotal derivative of cortisol, the body's primary glucocorticoid hormone.[1][2] Its significance in the pharmaceutical landscape lies primarily in its role as a reactive intermediate for the synthesis of more complex corticosteroid analogues and as a certified reference material for analytical studies.[3][4] The introduction of the mesylate group at the C21 position transforms the hydroxyl group into a good leaving group, facilitating nucleophilic substitution reactions for the development of novel drug candidates.

Given its function, the absolute purity and unambiguous characterization of Cortisol 21-mesylate are not merely procedural formalities but cornerstones of scientific validity and drug safety. The presence of impurities, such as unreacted cortisol, di-mesylated byproducts, or degradation products, can lead to erroneous biological data, compromise the yield and purity of subsequent synthetic steps, and introduce unforeseen toxicological risks.

This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of Cortisol 21-mesylate. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the highest standards of quality and reliability.

I. Synthesis and Purification Strategy

The generation of high-purity Cortisol 21-mesylate requires a carefully controlled synthesis followed by a multi-step purification cascade. The logic is to first chemically transform the starting material and then systematically remove impurities based on their differing physicochemical properties.

A. Synthesis Pathway: Selective Mesylation

The most direct and common route to Cortisol 21-mesylate is the selective mesylation of the primary C21 hydroxyl group of cortisol. The C11 and C17 tertiary hydroxyl groups are significantly less reactive, allowing for a high degree of selectivity under controlled conditions.

The reaction proceeds via the nucleophilic attack of the C21 hydroxyl oxygen on the sulfur atom of methanesulfonyl chloride (mesyl chloride), typically in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Key Causality in Experimental Choices:

-

Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is essential to prevent hydrolysis of the highly reactive mesyl chloride.

-

Temperature: The reaction is typically conducted at low temperatures (e.g., 0°C to -10°C) to minimize side reactions, such as the potential for elimination or reaction at the less reactive secondary hydroxyl groups.

-

Stoichiometry: A slight excess of mesyl chloride is used to drive the reaction to completion, but a large excess is avoided to prevent the formation of di-mesylated or other over-reacted impurities.

B. Purification Workflow

A robust purification strategy is critical. No single technique is sufficient to remove all potential impurities. A logical flow from a crude workup to high-resolution chromatography ensures the final product meets stringent purity requirements.

Caption: Purification workflow for Cortisol 21-mesylate.

Experimental Protocol: Flash Column Chromatography

-

Slurry Preparation: Wet-load the crude solid onto silica gel (230-400 mesh) by dissolving it in a minimal amount of dichloromethane and adding silica until a free-flowing powder is obtained.

-

Column Packing: Pack a glass column with silica gel in the chosen mobile phase. A gradient elution is typically most effective.

-

Elution: Start with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol (e.g., 0% to 5% MeOH gradient).

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) with UV visualization to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

II. Comprehensive Characterization Methodology

A multi-modal analytical approach is required for the unambiguous identification and purity assessment of Cortisol 21-mesylate. This ensures both the correct chemical structure and the absence of detectable impurities.

A. Structural Identity Confirmation

Three key spectroscopic techniques provide orthogonal data to confirm the molecular structure.

1. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Electrospray Ionization (ESI) in positive mode is well-suited for this molecule.

-

Expected Molecular Ion: The calculated accurate mass for Cortisol 21-mesylate (C₂₂H₃₂O₇S) is 440.1869 g/mol .[5][6] The high-resolution mass spectrum should show a protonated molecule [M+H]⁺ at m/z 441.1947 and potentially a sodium adduct [M+Na]⁺ at m/z 463.1766.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is invaluable. Key fragmentations would include the neutral loss of the mesylate group (CH₃SO₃H, 96 Da), providing strong evidence for its presence and location. The fragmentation pattern of the remaining cortisol core should be consistent with known cortisol fragmentation.[7][8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the gold standard for structural elucidation, providing detailed information about the carbon-hydrogen framework.[9][10]

-

¹H NMR: The spectrum will show characteristic signals for the steroid backbone. Crucially, a sharp singlet integrating to 3 protons will appear in the downfield region (typically ~3.0-3.2 ppm), corresponding to the methyl protons of the mesylate group. The C21 methylene protons will also show a characteristic downfield shift compared to the parent cortisol, appearing as a pair of doublets due to the electron-withdrawing effect of the mesylate ester.[11]

-

¹³C NMR: The presence of the mesylate group is confirmed by a signal for the methyl carbon around 35-40 ppm. The C21 carbon will be significantly shifted downfield to ~70-75 ppm.

| Key NMR Signals for Cortisol 21-Mesylate (in CDCl₃) | |

| Assignment | Approximate Chemical Shift (δ, ppm) |

| Mesylate -CH₃ (¹H) | ~3.1 (singlet, 3H) |

| C21 -CH₂ (¹H) | ~4.5 - 5.0 (2 doublets, 2H) |

| Mesylate -CH₃ (¹³C) | ~37 |

| C21 (¹³C) | ~72 |

| C3, C20 Carbonyls (¹³C) | ~200 - 210 |

3. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[12][13]

-

Sulfonyl Group (S=O): The mesylate group will exhibit two strong, characteristic stretching bands. The asymmetric stretch appears around 1350-1380 cm⁻¹ and the symmetric stretch around 1170-1190 cm⁻¹.

-

Carbonyl Groups (C=O): Strong absorption bands will be present around 1710 cm⁻¹ (C20 ketone) and 1660 cm⁻¹ (C3 α,β-unsaturated ketone).

-

Hydroxyl Group (O-H): A broad absorption band will be observed in the 3300-3500 cm⁻¹ region, corresponding to the C11 and C17 hydroxyl groups.

B. Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the purity of Cortisol 21-mesylate and detecting any related impurities.[14][15][16]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cortisol 21-mesylate | C22H32O7S | CID 93037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Steroids and derivatives Reference Materials | LGC Standards [lgcstandards.com]

- 5. TRC-C696325-250MG | Cortisol 21-Mesylate [6677-96-9] Clinisciences [clinisciences.com]

- 6. Cortisol 21-Mesylate | CAS 6677-96-9 | LGC Standards [lgcstandards.com]

- 7. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A proton magnetic resonance study of the 18-hydroxy derivatives of cortisol and corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. An HPLC method for the determination of the free cortisol/cortisone ratio in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topical corticosteroids: quality control considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multi-matrix assay of cortisol, cortisone and corticosterone using a combined MEPS-HPLC procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Divergent Signaling Pathways of Cortisol and Cortisol 21-Mesylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the signaling mechanisms of the endogenous glucocorticoid, cortisol, and its synthetic derivative, cortisol 21-mesylate. We will delve into the canonical glucocorticoid receptor pathway and elucidate how the introduction of a mesylate group at the C21 position fundamentally alters the molecular interaction with the receptor, leading to a divergent and antagonistic signaling cascade. This document is intended to serve as a technical resource, offering not only a comparative analysis of the signaling pathways but also actionable experimental protocols for the investigation of these compounds in a research and drug development context.

The Canonical Cortisol Signaling Pathway: A Symphony of Cellular Regulation

Cortisol, the primary glucocorticoid in humans, is a steroid hormone synthesized in the adrenal cortex and is integral to a multitude of physiological processes, including metabolism, immune response, and stress homeostasis.[1][2] Its effects are predominantly mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3]

The classical, or genomic, signaling pathway of cortisol can be dissected into several key stages:

-

Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex, including heat shock proteins (Hsp90, Hsp70) and immunophilins.[1] The lipophilic nature of cortisol allows it to passively diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the GR. This binding event induces a conformational change in the receptor, leading to the dissociation of the chaperone proteins.

-

Nuclear Translocation: The activated cortisol-GR complex then translocates into the nucleus.

-

Gene Regulation: Once in the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This interaction can either enhance (transactivation) or suppress (transrepression) gene transcription, leading to the physiological effects of cortisol.

Beyond this classical genomic pathway, cortisol can also elicit rapid, non-genomic effects through membrane-bound GRs and interactions with various signaling kinases.[1]

Caption: Canonical Cortisol Signaling Pathway.

Cortisol 21-Mesylate: A Chemically Engineered Antagonist

Cortisol 21-mesylate is a synthetic derivative of cortisol where the hydroxyl group at the C21 position is replaced by a mesylate group (a methanesulfonate ester). This seemingly subtle modification has profound implications for its biological activity, transforming it from an agonist to an antagonist with unique properties.

While direct studies on cortisol 21-mesylate are limited, extensive research on the closely related compound, dexamethasone 21-mesylate, provides a strong basis for understanding its mechanism of action. Dexamethasone 21-mesylate has been characterized as an affinity label for the glucocorticoid receptor, indicating that it forms a covalent bond with the receptor.[4] This irreversible binding is the cornerstone of its long-lasting antiglucocorticoid effects. It is highly probable that cortisol 21-mesylate acts through a similar mechanism.

The mesylate group is an excellent leaving group, making the C21 carbon susceptible to nucleophilic attack by amino acid residues within the GR's ligand-binding pocket. This results in the formation of a stable, covalent adduct between the steroid and the receptor.

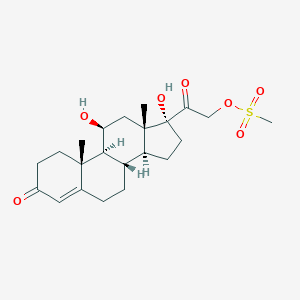

Caption: Chemical Structures of Cortisol and Cortisol 21-Mesylate.

Comparative Analysis of Signaling Pathways

The introduction of the mesylate group creates a stark divergence in the signaling pathways of cortisol and cortisol 21-mesylate, primarily at the level of receptor interaction.

| Feature | Cortisol | Cortisol 21-Mesylate (inferred) |

| Receptor Binding | Reversible, non-covalent | Irreversible, covalent |

| GR Activation | Agonist | Antagonist |

| Nuclear Translocation | Induces translocation | May induce translocation, but the complex is transcriptionally inactive |

| GRE Binding | Promotes binding and transactivation/transrepression | Prevents effective transactivation; may interfere with normal GR-DNA interaction |

| Downstream Gene Expression | Modulates expression of glucocorticoid-responsive genes | Antagonizes cortisol-induced gene expression |

| Duration of Action | Dependent on metabolic clearance | Long-lasting due to irreversible binding |

The covalent modification of the GR by cortisol 21-mesylate is hypothesized to lock the receptor in a conformation that is incapable of productive interaction with the transcriptional machinery, even if it translocates to the nucleus. This effectively sequesters the receptor and prevents it from being activated by endogenous cortisol, leading to a potent and sustained antiglucocorticoid effect.

Sources

- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanism of dexamethasone 21-mesylate antiglucocorticoid action: I. Receptor-antiglucocorticoid complexes do not competitively inhibit receptor-glucocorticoid complex activation of gene transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Cortisol 21-Mesylate and the Fundamentals of Solubility

An In-Depth Technical Guide to the Solubility of Cortisol 21-Mesylate in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Cortisol 21-mesylate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to explain the underlying principles governing solubility and provides a robust, field-proven protocol for its empirical determination.

Cortisol 21-mesylate is a synthetic derivative of cortisol, a glucocorticoid hormone. The addition of a mesylate (methanesulfonate) group at the C21 position significantly alters the molecule's physicochemical properties, most notably its polarity and, by extension, its solubility.[1] Understanding the solubility of this active pharmaceutical ingredient (API) is critical for a wide range of applications, from the preparation of stock solutions for in vitro assays to the development of parenteral formulations.[2][3]